5-(3-Biphenylyl)isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Biphenylyl)isoxazole-3-carboxylic Acid is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Biphenylyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by metals such as copper (I) or ruthenium (II) . The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including this compound, may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often utilize eco-friendly catalysts and reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Biphenylyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
5-(3-Biphenylyl)isoxazole-3-carboxylic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-Biphenylyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation or the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylisoxazole-3-carboxylic Acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
- 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid
Uniqueness
5-(3-Biphenylyl)isoxazole-3-carboxylic Acid is unique due to its biphenyl group, which imparts distinct chemical and biological properties. The biphenyl moiety enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets . This structural feature distinguishes it from other isoxazole derivatives and contributes to its unique pharmacological profile.
Properties
Molecular Formula |
C16H11NO3 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
5-(3-phenylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C16H11NO3/c18-16(19)14-10-15(20-17-14)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H,18,19) |
InChI Key |
FJROCHGHOQMZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=NO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.